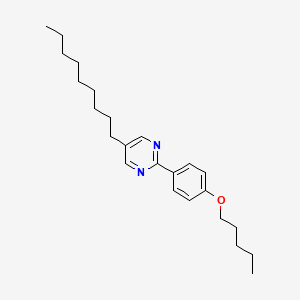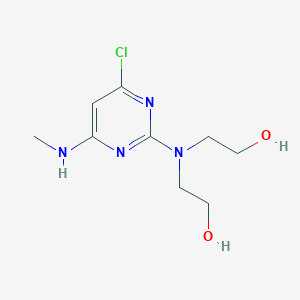
6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidinone core, a dichlorophenylthio group, and a hydroxyethoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Dichlorophenylthio Group: The dichlorophenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a dichlorophenyl halide.
Addition of the Hydroxyethoxy Substituent: The hydroxyethoxy substituent can be added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structure.
Pharmacology: It can be studied for its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((3,5-Dichlorophenyl)thio)-5-methyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-methoxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.
Uniqueness
The uniqueness of 6-((3,5-Dichlorophenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its specific combination of substituents, which can confer distinct chemical and biological properties
Propriétés
Numéro CAS |
137897-90-6 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O3S2 |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
6-(3,5-dichlorophenyl)sulfanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C15H16Cl2N2O3S2/c1-2-12-13(21)18-15(23)19(8-22-4-3-20)14(12)24-11-6-9(16)5-10(17)7-11/h5-7,20H,2-4,8H2,1H3,(H,18,21,23) |
Clé InChI |
VNZBUAWVGRVNPV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)





![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)

